3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group attached to the triazole ring The trihydrate form indicates that the compound is associated with three molecules of water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. A one-pot synthesis method has been developed, which is mild, efficient, and operationally simple. This method involves the reaction at room temperature, making it highly practical for laboratory synthesis .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions as those used in laboratory synthesis. The use of environmentally friendly catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets kinases such as c-Met and VEGFR-2, which play crucial roles in cell signaling pathways involved in cancer cell growth and survival.
Pathways Involved: By inhibiting these kinases, the compound disrupts the signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]pyrimidine: Contains a pyrimidine ring and is known for its pharmacological activities.
[1,2,4]Triazolo[4,3-a]pyridazine: Features a pyridazine ring and has been studied for its potential as an enzyme inhibitor.
Uniqueness
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate is unique due to its specific substitution pattern and the presence of the trihydrate form, which can influence its solubility and reactivity. Its ability to inhibit multiple kinases makes it a promising candidate for anticancer research .
Eigenschaften
CAS-Nummer |
1087749-43-6 |
---|---|
Molekularformel |
C7H13N3O3 |
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine;trihydrate |
InChI |
InChI=1S/C7H7N3.3H2O/c1-6-8-9-7-4-2-3-5-10(6)7;;;/h2-5H,1H3;3*1H2 |
InChI-Schlüssel |
VGPXDEIUEQNDGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C=CC=C2.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.